lysyl chlorin p6
Description
Properties
CAS No. |
140395-23-9 |
|---|---|
Molecular Formula |
C9H10N4 |
Synonyms |
lysyl chlorin p6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings from Studies :
- Phototoxicity : LCP demonstrates 10–100× higher phototoxicity than Photofrin II (a first-generation porphyrin-based photosensitizer) in 9L glioma cells at µg/mL concentrations .
- Cellular Uptake : LCP is internalized via endocytosis, localizing primarily in endosomal compartments and diffusely in perinuclear cytoplasm. This contrasts with mitochondrial or lysosomal targeting seen in other chlorins .
- In Vivo Efficacy : In rat glioma models, LCP (combined with chlorin p6) achieved tumor growth inhibition at 100 J/cm² energy density, though it caused severe skin necrosis at higher doses .
Comparison with Similar Compounds
Photodynamic Efficacy and Cellular Localization
The therapeutic efficiency of photosensitizers depends on their subcellular localization and light-activated generation of reactive oxygen species (ROS). Below is a comparative analysis:
Key Observations :
- LCP vs. Chlorin p6 : Despite structural similarity, LCP’s lysine conjugation shifts localization from lysosomes/ER to endosomes, reducing off-target organelle damage but requiring higher light doses for efficacy .
- LCP vs. LCI : LCI, a chlorin e6 derivative, shows superior mitochondrial targeting and higher in vivo tumor regression, likely due to enhanced ROS generation near critical organelles .
- LCP vs. NPe6 : NPe6’s aspartyl group improves lysosomal retention, enabling selective tumor degradation with fewer side effects, though it is less potent than LCP .
Therapeutic Outcomes and Side Effects
Notable Findings:
Structural Modifications and Performance
- Amino Acid Position: The 152-lysylchlorin e6 derivative shows 18× higher cellular uptake than chlorin e6 due to stronger interactions with cell membranes, while 173-lysyl derivatives (e.g., LCP) face steric hindrance from the macrocycle .
- Heavy Metal Insertion : Palladium-conjugated chlorin e6 derivatives (e.g., 152-lysylchlorin e6-Pd) enhance singlet oxygen yield via the heavy atom effect but complicate synthesis .
- Cycloimide Derivatives : Chlorin p6 cycloimide derivatives with isonicotinyl substituents exhibit lysosomal targeting and adjustable charge, enabling tailored PDT protocols .
Preparation Methods
Table 1: Comparison of Traditional and Optimized Synthesis Methods
Purification Techniques
Crude this compound is purified using reversed-phase chromatography. A Waters Associates C18 SepPak cartridge is employed with a methanol-water gradient (20–100% methanol). The this compound fraction elutes at ~70% methanol, while chlorin p6 elutes earlier due to its higher hydrophilicity. For high-purity applications, preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is recommended.
Structural and Spectroscopic Characterization
Key Characterization Data:
-
UV-Vis Spectroscopy: this compound exhibits a major absorption peak at 660 nm in methanol (ε = 39,600 M⁻¹cm⁻¹), while chlorin p6 peaks at 664 nm (ε = 42,750 M⁻¹cm⁻¹).
-
HPLC Analysis: Retention times of 12.8 minutes (this compound) and 10.2 minutes (chlorin p6) using a C18 column and methanol-water-TFA mobile phase.
-
Mass Spectrometry: Molecular ion peak at m/z 794.3 for this compound (C₄₄H₅₄N₄O₆) .
Q & A
Q. What are the key synthetic pathways for lysyl chlorin p6, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via oxidative degradation of chlorophyll derivatives. For example, pheophorbide a (derived from chlorophyll a) undergoes air- and alkali-mediated oxidation to yield purpurin-18, a precursor for chlorin p6 derivatives. Modifications at the 3-vinyl position (e.g., etherification) enhance photodynamic activity . Key factors include:
- Reaction time : Prolonged oxidation (>24 hrs) improves intermediate stability.
- Solvent systems : Methanol/water mixtures reduce side-product formation.
- Yield optimization : Purpurin-18 yields ~73% at 60 mins but drops to 52.5% after 24 hrs, necessitating strict time control .
Q. Which analytical methods are most reliable for characterizing this compound’s structural and photophysical properties?
- Fluorescence spectroscopy : Validated for quantifying chlorin derivatives in formulations (e.g., excitation/emission at 400/670 nm) .
- HPLC-MS : Essential for purity assessment and detecting degradation byproducts.
- UV-Vis spectroscopy : Confirms absorption peaks (e.g., Q-band at 660 nm for chlorin p6) .
- Stability testing : Monitor degradation kinetics in aqueous buffers (e.g., 90.5% stability at 24 hrs for selenoanhydride derivatives) .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s photodynamic efficacy across different cancer cell lines?
Discrepancies often arise from:
- Cellular uptake variability : Use flow cytometry to quantify intracellular accumulation (e.g., this compound shows higher uptake in melanoma vs. breast cancer cells due to lipid bilayer interactions) .
- Reactive oxygen species (ROS) modulation : Employ ESR spectroscopy to measure singlet oxygen quantum yields. For example, ether derivatives exhibit 1.5x higher ROS generation than parent compounds .
- Experimental controls : Include dark toxicity controls and standardize light irradiation parameters (e.g., 650 nm LED, 10 J/cm²) .
Q. What experimental design considerations are critical for comparative studies of this compound and other chlorin derivatives (e.g., chlorin e6)?
- Structural analogs : Compare substituent effects (e.g., lysyl vs. methyl ester groups on water solubility and PDT efficacy) .
- In vitro/in vivo correlation : Use 3D tumor spheroids to mimic in vivo hypoxia, which reduces chlorin p6’s efficacy by ~30% compared to monolayer cultures .
- Data normalization : Express phototoxicity as a function of intracellular concentration rather than administered dose.
Methodological Challenges and Solutions
Q. How can researchers mitigate this compound’s instability in aqueous environments during long-term experiments?
- Formulation strategies : Encapsulate in stealth liposomes (PDI <0.2) to improve half-life from 4 hrs (free form) to 48 hrs .
- Buffer optimization : Use phosphate-buffered saline (PBS) with 0.01% EDTA to chelate metal ions that accelerate degradation.
- Storage protocols : Lyophilize samples at -80°C under argon to retain >95% activity for 6 months .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
- Multivariate analysis : Use ANOVA to account for variables like light dose, incubation time, and cell line heterogeneity.
- Reproducibility checks : Report mean ± SEM from ≥3 independent experiments, with p<0.05 considered significant .
Critical Literature Review Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
